molecular formula C17H18N2O4S B229674 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B229674
M. Wt: 346.4 g/mol
InChI Key: VIPMZCNFSNBERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound belongs to the family of indole sulfonamides and has been shown to inhibit Src family kinases, which are involved in a variety of cellular processes such as cell proliferation, differentiation, and survival.

Mechanism of Action

The mechanism of action of 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of Src family kinases, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting these kinases, 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide disrupts the signaling pathways that are essential for cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects:
1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and inhibit angiogenesis. Additionally, 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for Src family kinases, which makes it a valuable tool for studying the role of these kinases in cancer development and progression. However, one of the limitations of 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of focus could be the development of more soluble analogs of 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, which would make it easier to use in experimental settings. Additionally, further studies could be conducted to investigate the potential of 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a therapeutic agent for the treatment of cancer, either alone or in combination with other therapies. Finally, the role of Src family kinases in other disease processes could be investigated using 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool.

Synthesis Methods

The synthesis of 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, starting with the condensation of 2-nitrobenzaldehyde with diethyl malonate to form 2-nitrobenzoic acid. This is then reduced to 2-aminobenzoic acid, which is further transformed into the corresponding benzimidazole. The benzimidazole is then reacted with acetic anhydride to form the acetylated derivative, which is subsequently sulfonated to give 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.

Scientific Research Applications

1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Src family kinases, which are involved in the regulation of cell growth and survival. This inhibition has been shown to induce apoptosis in cancer cells, making 1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide a potential therapeutic agent for the treatment of cancer.

properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

1-acetyl-N,N-diethyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C17H18N2O4S/c1-4-18(5-2)24(22,23)15-10-9-14-16-12(15)7-6-8-13(16)17(21)19(14)11(3)20/h6-10H,4-5H2,1-3H3

InChI Key

VIPMZCNFSNBERS-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C

Origin of Product

United States

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